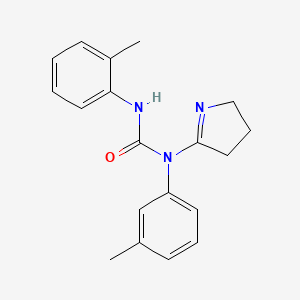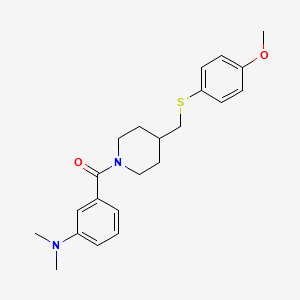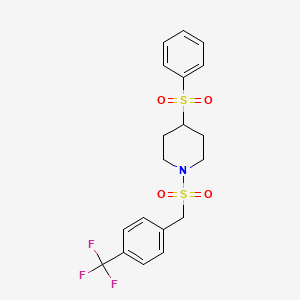
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively in recent years.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are many potential future directions for research involving 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea. Some possible areas of study include further investigation of its mechanism of action, exploration of its potential use in combination with other cancer treatments, and development of new methods for synthesizing this compound. Additionally, researchers may explore the potential applications of this compound in other areas of scientific research, such as immunology and microbiology.
In conclusion, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea is a compound that has shown great potential in the field of scientific research. Its unique properties and ability to inhibit the growth of cancer cells make it a valuable tool for researchers studying cancer and developing new cancer treatments. As further research is conducted, it is likely that this compound will continue to play an important role in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea can be achieved through a variety of methods. One of the most commonly used methods is the reaction of m-toluidine and o-toluidine with diethyl carbonate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea has been studied extensively for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-5-9-16(13-14)22(18-11-6-12-20-18)19(23)21-17-10-4-3-8-15(17)2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGPIXWPDPXRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one](/img/structure/B2854417.png)

![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)


![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)

methyl}amino)acetate](/img/structure/B2854429.png)


